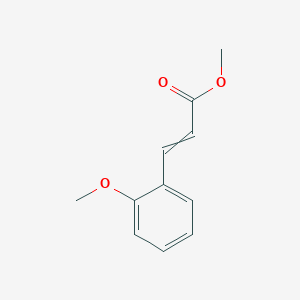

2-Methoxycinnamic acid methyl ester

Description

Contextualization within Phenylpropanoid Chemistry and Derivatives

Phenylpropanoids are a major class of plant secondary metabolites derived from the amino acids phenylalanine and tyrosine. Their basic carbon skeleton consists of a six-carbon aromatic phenyl group and a three-carbon propene side chain. Cinnamic acid and its derivatives are foundational members of this family, serving as precursors to a vast array of natural products, including lignans, flavonoids, and stilbenes.

The chemical structure of these compounds is often modified in nature through processes like hydroxylation and methoxylation. The addition of a methoxy (B1213986) group (-OCH₃) to the phenyl ring, as seen in methoxycinnamic acid, significantly influences the molecule's electronic properties, solubility, and, consequently, its biological activity. sigmaaldrich.com The specific position of this methoxy group—whether it is at the ortho (2-), meta (3-), or para (4-) position—is crucial in determining its therapeutic potential. sigmaaldrich.com

2-Methoxycinnamic acid methyl ester is a specific derivative where the carboxylic acid group of 2-methoxycinnamic acid is converted into a methyl ester. This esterification further modifies its properties, particularly its lipophilicity, which can affect its ability to cross biological membranes. Research often focuses on comparing these esters to their parent acids and to their positional isomers (e.g., p-methoxycinnamic acid esters) to establish structure-activity relationships. sigmaaldrich.com For instance, the para- and meta-isomers of methoxycinnamic acid and their derivatives are known to occur in various medicinal plants and are studied for their wide-ranging biological effects. sigmaaldrich.com

Overview of Research Significance in Chemical Synthesis and Biological Sciences

The significance of this compound in research can be viewed from two main perspectives: its role in chemical synthesis and its potential in the biological sciences.

In Chemical Synthesis, the primary interest in this compound lies in its function as a chemical intermediate. The synthesis of this ester is typically achieved through standard esterification of its parent, 2-methoxycinnamic acid, often by reacting it with methanol (B129727) in the presence of an acid catalyst. While specific synthesis pathways for the 2-methoxy isomer are not extensively detailed in literature, methods for the analogous p-methoxycinnamic acid methyl ester are well-documented and involve processes like Fischer-Speier esterification.

Furthermore, these methyl esters can serve as starting materials for producing other, more complex esters via transesterification. chemsrc.com For example, research on p-methoxycinnamic acid has shown that its methyl ester can be enzymatically converted into long-chain alkyl esters, which are explored for use as lipophilic additives in the food and cosmetic industries. sigmaaldrich.com This highlights a key research application: using the methyl ester as a versatile building block for creating novel compounds with tailored properties.

In the Biological Sciences, while direct research on this compound is limited, studies on its parent compound and related isomers provide a strong rationale for its investigation. The parent molecule, 2-methoxycinnamic acid, has been explored for several potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. nih.gov

The broader family of methoxycinnamic acid derivatives has shown significant therapeutic potential. For example, p-methoxycinnamic acid (p-MCA) and its esters have been extensively studied and demonstrate notable antidiabetic, hepatoprotective, neuroprotective, and anticancer activities. thegoodscentscompany.comwikipedia.org Research has confirmed that esters can possess enhanced antioxidant and antimicrobial activity compared to their free acid forms. sigmaaldrich.com Studies on various cinnamic esters have also revealed promising cytotoxic activity against human tumor cell lines. This body of research suggests that this compound is a worthwhile candidate for biological screening, particularly for its potential antimicrobial and cytotoxic effects.

Scope and Research Objectives for this compound Studies

Given the scientific context, research on this compound is guided by several key objectives. The overarching goal is to characterize the compound and determine if its unique structure confers advantageous properties compared to its parent acid or its more studied isomers.

Primary Research Objectives:

Efficient Synthesis and Characterization: To develop and optimize a reliable synthesis protocol for this compound, likely through the esterification of 2-methoxycinnamic acid. A crucial follow-up is the complete characterization of its physicochemical properties.

Investigation of Biological Activity: To conduct comprehensive screening of the compound's biological effects. Based on the activities of related compounds, primary areas of interest include its potential as an antimicrobial (antifungal, antibacterial), antioxidant, and cytotoxic (anticancer) agent.

Structure-Activity Relationship (SAR) Analysis: To compare the biological activities of this compound with its parent acid, as well as with its isomers (methyl 3-methoxycinnamate and methyl 4-methoxycinnamate). This comparative analysis is essential for understanding how the position of the methoxy group and the presence of the methyl ester group influence its biological function.

Evaluation as a Synthetic Intermediate: To explore its utility as a precursor for synthesizing other novel molecules. This could involve transesterification reactions to create different esters or using it as a scaffold for more complex chemical structures.

Table 1: Physicochemical Properties of 2-Methoxycinnamic Acid and its Derivatives Note: Experimental data for this compound is not widely available. Properties are often predicted via computational models.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Physical Form | Melting Point (°C) |

|---|---|---|---|---|---|

| 2-Methoxycinnamic Acid | C₁₀H₁₀O₃ | 178.18 | 6099-03-2 | White crystalline powder | 183-186 |

| This compound | C₁₁H₁₂O₃ | 192.21 | 24393-54-2 | Data Not Available | Data Not Available |

| 4-Methoxycinnamic Acid Methyl Ester | C₁₁H₁₂O₃ | 192.21 | 832-01-9 | Solid | 94-95 |

Table 2: Summary of Investigated Biological Activities in Methoxycinnamic Acid Derivatives This table highlights the scientific rationale for studying this compound by summarizing the known activities of its close chemical relatives.

| Compound/Class | Reported Biological Activity | Reference |

|---|---|---|

| 2-Methoxycinnamic Acid (Parent Acid) | Antioxidant, Anti-inflammatory, Antimicrobial | nih.gov |

| p-Methoxycinnamic Acid (p-MCA) (Isomer) | Antidiabetic, Anticancer, Hepatoprotective, Neuroprotective | sigmaaldrich.comthegoodscentscompany.com |

| p-Methoxycinnamic Acid Esters (Isomer Esters) | Antioxidant, Antimicrobial, UVB Absorption | sigmaaldrich.comnih.gov |

| General Cinnamic Esters | Cytotoxic (Anticancer) |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(2-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-10-6-4-3-5-9(10)7-8-11(12)14-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMNDLLGEGVMQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methoxycinnamic Acid Methyl Ester and Analogues

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis, utilizing enzymes to mediate chemical transformations, has emerged as a powerful tool in green chemistry. For the synthesis of 2-methoxycinnamic acid methyl ester, lipases are the most prominent biocatalysts, offering high selectivity under mild reaction conditions.

Lipase-Catalyzed Esterification and Transesterification Strategies

The formation of this compound via enzymatic methods primarily involves direct esterification or transesterification, catalyzed by lipases. google.comnih.gov Lipases, a class of hydrolases, can effectively catalyze the formation of ester bonds in non-aqueous or low-water environments. nih.gov The most commonly employed lipase (B570770) for this purpose is the immobilized form of lipase B from Candida antarctica (CALB), commercially known as Novozym 435. dss.go.thnih.gov

Direct Esterification: This is the reaction between 2-methoxycinnamic acid and methanol (B129727) to yield the methyl ester and water. The use of an immobilized enzyme like Novozym 435 is crucial as it simplifies the purification process and allows for enzyme reuse, enhancing the economic viability of the process. nih.gov

Transesterification: This strategy involves the exchange of an acyl group. For instance, an existing ester (like ethyl 3,4-dimethoxycinnamate) can react with methanol in the presence of a lipase to yield the desired methyl ester. mdpi.com Alternatively, the reaction can proceed by exchanging the fatty acid residue in lipid molecules. mdpi.com This method is particularly useful when the starting acid has low solubility in the reaction medium. mdpi.com Lipase-catalyzed transesterification is a prevalent industrial alternative to chemical catalysis due to its reduced energy requirements, lower toxicity, and higher selectivity. nih.gov

Scalability Studies in Biocatalytic Synthesis

Scaling up the biocatalytic synthesis from the laboratory bench to an industrial scale presents specific challenges. The primary goal is to maintain high productivity and yield while ensuring the process is economically feasible. The use of immobilized enzymes like Novozym 435 is a key enabler for large-scale applications, as it allows for operation in packed-bed reactors, simplifies product separation, and permits repeated use of the biocatalyst. nih.govnih.gov Continuous processing in such reactors is often more efficient than batch processing for large-scale production. However, factors such as pressure drop across the reactor bed, potential substrate or product inhibition, and maintaining optimal water activity throughout the system must be carefully managed during scale-up.

Organic Synthesis Routes

Traditional organic synthesis provides powerful and versatile methods for constructing this compound. These routes often involve esterification of the corresponding carboxylic acid or the formation of the cinnamate (B1238496) backbone through carbon-carbon bond-forming reactions.

Esterification via Coupling Reagents (e.g., DCC/DMAP, Tris(2,4,6-trimethoxyphenyl)phosphine)

When direct acid-catalyzed esterification is not feasible due to substrate sensitivity, coupling reagents are employed to activate the carboxylic acid.

DCC/DMAP (Steglich Esterification): This is a mild and highly efficient method for ester formation. organic-chemistry.orgorganic-chemistry.org N,N'-Dicyclohexylcarbodiimide (DCC) reacts with 2-methoxycinnamic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is susceptible to nucleophilic attack by methanol. The reaction is significantly accelerated by the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP), which acts as an acyl transfer catalyst. organic-chemistry.org DMAP intercepts the O-acylisourea to form a reactive N-acylpyridinium salt, which is then readily attacked by methanol to yield the desired ester and the insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration. organic-chemistry.orgnih.gov This method is particularly valuable for sterically hindered or acid-labile substrates. organic-chemistry.org

Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP): This electron-rich, highly basic organophosphine serves as a potent Lewis base catalyst. wikipedia.orgrsc.org Due to its strong basicity, TTMPP can deprotonate alcohols, generating nucleophilic alkoxides that can then undergo reactions like Michael additions. wikipedia.org In the context of esterification, it can be used to promote reactions involving α,β-unsaturated systems. researchgate.net TTMPP is also known to catalyze reactions with silylated nucleophiles by activating O-Si and C-Si bonds, presenting an alternative pathway for ester synthesis under specific conditions. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Cinnamate Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. researchgate.net They provide a powerful route to construct the cinnamate backbone of the target molecule, which can then be esterified if necessary. The general mechanism involves a catalytic cycle starting with a Palladium(0) species. nobelprize.orgyoutube.com

The key steps in the catalytic cycle are:

Oxidative Addition: The Pd(0) catalyst inserts into a carbon-halogen bond (e.g., 2-iodoanisole (B129775) or 2-bromoanisole), forming an organopalladium(II) complex. nobelprize.org

Reaction with the Coupling Partner: The organopalladium(II) complex then reacts with the second component. In a Heck reaction , this would be methyl acrylate (B77674). The reaction proceeds via migratory insertion of the olefin into the palladium-carbon bond. nobelprize.org In a Suzuki reaction , the partner is an organoboron compound, and the key step is transmetalation , where the organic group from boron is transferred to the palladium center. nobelprize.orgwildlife-biodiversity.com

Reductive Elimination/β-Hydride Elimination: In the final step, the desired product is released, and the Pd(0) catalyst is regenerated. For Suzuki-type couplings, this is typically a reductive elimination step that forms the new C-C bond. youtube.com For the Heck reaction, a β-hydride elimination step forms the double bond of the cinnamate, followed by reductive elimination of HPdX to regenerate Pd(0). nobelprize.org

These reactions are valued for their high functional group tolerance and mild reaction conditions, making them suitable for the synthesis of complex and highly functionalized molecules. researchgate.net

The table below outlines common palladium-catalyzed reactions applicable to cinnamate synthesis.

| Reaction Name | Coupling Partners | Key Mechanistic Step | Reference |

|---|---|---|---|

| Heck Reaction | Aryl Halide (e.g., 2-Iodoanisole) + Alkene (e.g., Methyl Acrylate) | Migratory Insertion of Alkene | nobelprize.org |

| Suzuki Reaction | Aryl Halide + Aryl/Vinyl Boronic Acid (or ester) | Transmetalation | nobelprize.orgwildlife-biodiversity.com |

| Negishi Reaction | Aryl Halide + Organozinc Reagent | Transmetalation | nobelprize.org |

Condensation Reactions for Cinnamic Acid Backbone Elaboration

The construction of the core cinnamic acid framework is a pivotal step in the synthesis of this compound and its analogues. This is predominantly achieved through condensation reactions that form the characteristic α,β-unsaturated carbonyl system. These reactions typically involve the coupling of an aromatic aldehyde with a component containing an active methylene (B1212753) group or its equivalent. Key methodologies such as the Perkin reaction, Knoevenagel condensation, and Horner-Wadsworth-Emmons olefination provide versatile routes to these valuable compounds.

Perkin Reaction

The Perkin reaction, developed by William Henry Perkin in 1868, is a classical method for synthesizing cinnamic acids. wikipedia.org It involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the corresponding acid as a weak base catalyst. wikipedia.orglongdom.orglongdom.org For the synthesis of a substituted cinnamic acid, an aromatic aldehyde like 2-methoxybenzaldehyde (B41997) would be reacted with an aliphatic acid anhydride, such as acetic anhydride, in the presence of a base like sodium acetate (B1210297) or triethylamine (B128534). wikipedia.orgjk-sci.com

The reaction proceeds through the formation of an enolate from the anhydride, which then attacks the aldehyde. A subsequent series of reactions including an intramolecular acyl substitution and elimination ultimately yields the α,β-unsaturated carboxylic acid, typically with an (E)-configuration for the double bond. jk-sci.com While historically significant, the Perkin reaction has some limitations. It often requires high temperatures and prolonged reaction times. jk-sci.com Furthermore, the presence of electron-donating groups on the aromatic aldehyde, such as the methoxy (B1213986) group in the target compound's precursor, can lead to lower yields. researchgate.net

| Reaction | Reactants | Base/Catalyst | Key Conditions | Product |

| Perkin Reaction | Aromatic Aldehyde, Aliphatic Acid Anhydride | Alkali Salt of the Acid (e.g., NaOAc, KOAc), Triethylamine | High Temperature, Long Reaction Times | α,β-Unsaturated Carboxylic Acid |

Knoevenagel Condensation

The Knoevenagel condensation is a highly effective and widely used method for forming C-C double bonds. rsc.org The Doebner modification of this reaction is particularly well-suited for synthesizing cinnamic acids. semanticscholar.org This process involves the reaction of an aromatic aldehyde with an active methylene compound, most commonly malonic acid. rsc.orgsemanticscholar.org The reaction is catalyzed by a base, which facilitates both the initial condensation and the subsequent decarboxylation of the intermediate to afford the final cinnamic acid product. semanticscholar.org

For instance, p-anisaldehyde can be reacted with malonic acid in the presence of a basic catalyst system like pyridine (B92270) and piperidine (B6355638) to produce 4-methoxycinnamic acid. rsc.orgchemicalbook.com To address the use of hazardous solvents like pyridine, more environmentally benign approaches have been developed. rsc.org These "green chemistry" methods include using catalysts like tetrabutylammonium (B224687) bromide (TBAB) in water or substituting pyridine with triethylamine (TEA) in a less toxic solvent like toluene. rsc.orgsemanticscholar.org The Knoevenagel condensation generally provides excellent yields, often exceeding 75%, and is a cornerstone of cinnamic acid synthesis. bepls.comsciencemadness.org

| Reaction | Reactants | Base/Catalyst | Key Conditions | Product |

| Knoevenagel Condensation | Aromatic Aldehyde, Malonic Acid | Pyridine/Piperidine, β-Alanine, TBAB/K₂CO₃, Triethylamine | Reflux, Microwave Irradiation | Cinnamic Acid |

Horner-Wadsworth-Emmons (HWE) Olefination

A more modern and highly stereoselective alternative to classical condensation reactions is the Horner-Wadsworth-Emmons (HWE) olefination. organic-chemistry.org This reaction offers a reliable pathway to cinnamic acid esters, particularly for analogues that may be difficult to synthesize using other methods. organic-chemistry.org The HWE reaction involves the coupling of a stabilized phosphonate (B1237965) carbanion, generated from a phosphonoacetate, with an aldehyde or ketone. organic-chemistry.org

This methodology has been successfully applied to the synthesis of 2-aryl-substituted cinnamic acid esters. organic-chemistry.org The process begins with the synthesis of a 2-aryl-substituted phosphono acetate, which is then reacted with a benzaldehyde (B42025) derivative in the presence of a base system like DBU-LiCl in acetonitrile (B52724). organic-chemistry.org A significant advantage of the HWE reaction is its high stereoselectivity, yielding predominantly the (E)-isomer of the cinnamic ester with excellent yields. organic-chemistry.org This makes it superior to the Perkin reaction for producing electron-rich products and allows for the incorporation of sensitive functional groups. organic-chemistry.org

| Reaction | Reactants | Base/Catalyst | Key Conditions | Product |

| Horner-Wadsworth-Emmons Olefination | 2-Aryl-substituted Phosphono Acetate, Benzaldehyde Derivative | DBU-LiCl | Acetonitrile Solvent | (E)-2-Aryl Cinnamic Acid Ester |

Computational Chemistry and Advanced Spectroscopic Characterization of 2 Methoxycinnamic Acid and Its Esters

Theoretical Investigations of Conformational Isomerism and Stability

Theoretical chemistry provides powerful tools to understand the three-dimensional structure and stability of molecules. For 2-methoxycinnamic acid methyl ester, computational methods are employed to explore its various possible shapes, or conformers, and to determine which are the most stable.

Potential Energy Surface Analysis and Stable Conformer Determination

The conformational landscape of this compound is primarily defined by the rotation around two key single bonds: the bond connecting the acrylic group to the phenyl ring and the C-O bond within the ester group. A Potential Energy Surface (PES) scan is a computational method used to explore the energy of the molecule as these bond angles (dihedral angles) are systematically rotated. By mapping out the energy changes, a PES can identify energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them.

For cinnamate (B1238496) derivatives, the rotation around the bond between the phenyl ring and the C=C double bond gives rise to different planar arrangements. Further rotation around the C-C single bond of the acrylate (B77674) moiety leads to s-cis and s-trans isomers. Computational studies on related molecules, such as octyl methoxycinnamate, have involved geometry optimizations to identify various stable conformers, including those with folded, compact structures and more extended forms chemrxiv.org. Spectroscopic studies on ortho-methoxy methylcinnamate (o-MMC) have confirmed the existence of multiple conformers even under jet-cooled conditions, which are then individually analyzed nih.govaip.org. While the full PES of the title compound is not detailed in the literature, analysis of analogous cinnamates suggests that the most stable conformers are typically planar or near-planar to maximize π-conjugation, with the s-trans form often being slightly more stable than the s-cis form.

Quantum Chemical Calculations (Density Functional Theory, Basis Set Applications)

Quantum chemical calculations are essential for accurately predicting the molecular properties of this compound. Density Functional Theory (DFT) is a widely used and robust method for this purpose due to its balance of computational cost and accuracy dntb.gov.uadergipark.org.tr. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for studying cinnamic acid and its derivatives.

The choice of basis set is crucial for the accuracy of the calculations. Pople-style basis sets, such as 6-311++G(d,p), are frequently used. This notation indicates a triple-zeta valence shell description, augmented with diffuse functions (the '++') to better describe weakly bound electrons and polarization functions ('d,p') to allow for more flexibility in the shape of the electron orbitals. This level of theory has proven effective for optimizing molecular geometries, calculating vibrational frequencies, and determining electronic properties for a wide range of organic molecules, including similar esters dntb.gov.ua.

Analysis of Molecular Electrostatic Potential and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the chemical reactivity of a molecule. It is a 3D map of the electrostatic potential plotted onto the electron density surface, revealing the charge distribution from a chemical reactivity perspective nih.gov. The MEP map for this compound can be calculated using DFT.

Different colors on the MEP surface indicate different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. For this compound, these regions are expected to be concentrated around the electronegative oxygen atoms of the carbonyl (C=O) and methoxy (B1213986) (-OCH₃) groups. Conversely, regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, typically found around the hydrogen atoms nih.govthaiscience.info.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and softness (S). These descriptors provide quantitative measures of the molecule's stability and reactivity. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity, while a "soft" molecule has a small gap and is more reactive mdpi.com.

Table 1: Key Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability to attract electrons. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

Frontier Molecular Orbital Theory and Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to describing the electronic properties and reactivity of a molecule. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) thaiscience.info. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor mdpi.com.

For this compound, the HOMO is expected to be localized primarily over the electron-rich methoxy-substituted benzene (B151609) ring and the C=C double bond, which constitute the π-conjugated system. The LUMO is likely concentrated on the electron-withdrawing methyl acrylate portion of the molecule.

Spectroscopic Elucidation of Molecular Structure and Vibrational Properties

Spectroscopic methods provide direct experimental evidence of a molecule's structure and bonding. When combined with theoretical calculations, they offer a comprehensive understanding of the molecule's vibrational behavior.

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Methoxy (B1213986) Group Position on Biological Efficacy

The location of the methoxy (-OCH3) group on the cinnamic acid backbone significantly modulates the biological efficacy of the resulting esters. The electronic and steric effects of the methoxy group at the ortho (2-), meta (3-), and para (4-) positions influence how the molecule interacts with biological targets.

Comprehensive studies have highlighted that the presence and position of the methoxy group are critical in defining the therapeutic potential of cinnamic acid derivatives. nih.gov While the hydroxyl (-OH) group is often associated with antioxidant activity, the methoxy group, particularly at the para-position, is a key determinant for strong antidiabetic, hepatoprotective, and neuroprotective properties. nih.gov

For instance, extensive research has demonstrated that a methoxy group at the para-position is a crucial structural feature for high antidiabetic activity. nih.gov p-Methoxycinnamic acid (p-MCA) has been shown to be significantly more active than reference antidiabetic compounds. nih.gov This enhanced activity is attributed to a multi-faceted mechanism that includes stimulating insulin (B600854) secretion and improving pancreatic β-cell function. nih.gov Similarly, in terms of hepatoprotective effects, cinnamic acid derivatives with a para-methoxy group, such as p-MCA and isoferulic acid, exhibit activity comparable to the standard drug silibinin (B1684548). nih.gov

In the context of anticancer activity, the position of the methoxy group also plays a role. While detailed comparative data for all isomers is not always available for every cancer type, studies on specific derivatives provide insights. For example, in a study synthesizing various methoxylated cinnamic esters, a derivative of p-methoxycinnamic acid, (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate, was identified as a lead antitumor compound against non-small-cell lung cancer and melanoma cells. researchgate.net

Furthermore, the position of the methoxy group affects the cellular uptake and metabolism of these compounds. It has been observed that all meta-substituted methoxy derivatives of cinnamic acid exhibit a significantly higher inhibitory effect on fluorescein (B123965) penetration in Caco-2 cells compared to their corresponding meta-hydroxy derivatives. researchgate.net This suggests that meta-methoxylation may decrease affinity for certain transporters. researchgate.net However, this effect was not observed for the ortho- and para-substituted derivatives. researchgate.net

| Position of Methoxy Group | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| ortho (2-position) | General Bioactivity | Less studied compared to meta and para positions. Permeation value in Caco-2 cells is not as significantly affected as the meta-position. | researchgate.net |

| meta (3-position) | Anticancer Activity | Phosphatidylcholine conjugates of 3-methoxycinnamic acid show potent antiproliferative activity. | scielo.brnih.gov |

| Insulin Secretion | The m-hydroxy substituent on cinnamic acid is considered crucial for effective insulin release. | researchgate.net | |

| para (4-position) | Antidiabetic Activity | Key structural element for high antidiabetic activity, being about 100-fold more active than 1-deoxynojirimycin. | nih.gov |

| Hepatoprotective Activity | Exhibits activity comparable to silibinin at much lower concentrations. | nih.gov | |

| Neuroprotective Activity | Reduces memory deficits in scopolamine-induced amnesia models. | nih.gov | |

| Anticancer Activity | Derivatives like p-MCA have shown anti-inflammatory and anticancer properties in colon carcinogenesis models. | nih.gov |

Role of the Alpha,Beta-Unsaturated Ester Moiety in Bioactivity

The α,β-unsaturated system, a carbon-carbon double bond conjugated with a carbonyl group, is a critical pharmacophore in many biologically active molecules, including 2-methoxycinnamic acid methyl ester. nih.gov This structural feature renders the molecule electrophilic, making it susceptible to Michael addition reactions with nucleophilic groups in biological macromolecules, such as the thiol groups of cysteine residues in proteins. nih.govmdpi.com This reactivity is often central to the mechanism of action for these compounds. nih.gov

The α,β-unsaturated carbonyl moiety is a key feature for the activation of the NRF2 signaling pathway, a major regulator of endogenous antioxidant and cytoprotective responses. mdpi.com Compounds containing this moiety can act as electrophiles and modify cysteine residues within KEAP1, the negative regulator of NRF2, leading to the activation of antioxidant and anti-inflammatory responses. mdpi.com

Furthermore, the α,β-unsaturated ketone has been identified as a core moiety in natural ligands that covalently bind to and activate the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.gov This covalent interaction is required for their transcriptional activities. nih.gov The ability of PPARγ to be activated by such a common chemical feature suggests a mechanism for sensing fatty acid oxidation. nih.gov

The importance of this moiety is also highlighted in studies of natural products where the α,β-unsaturated system is described as an enhancer of cytotoxic activity. nih.gov The electrophilic nature of this system allows for interactions with various biological targets, contributing to a wide range of functional diversity. nih.gov

Impact of Esterification on Pharmacological Potential

The conversion of the carboxylic acid group of 2-methoxycinnamic acid to a methyl ester significantly alters its physicochemical properties, such as lipophilicity, which in turn affects its pharmacological potential. Esterification generally increases the lipophilicity of the parent acid, which can lead to improved membrane permeability and enhanced biological activity.

Studies on various cinnamic acid derivatives have shown that esterification can significantly influence their bioactivity. For instance, in the context of antifungal activity, both the substitution pattern on the phenyl ring and the type of alkyl group in the ester moiety have a significant impact. In a study on cinnamic acid esters, it was found that for ethyl cinnamate (B1238496) derivatives, the introduction of substituents on the benzene (B151609) ring, including methoxy groups, generally leads to an increase in activity.

Furthermore, the length of the alkyl chain in the ester can have a non-linear effect on biological activity, a phenomenon known as the "cut-off" effect. researchgate.net For some biological activities, the potency increases with the alkyl chain length up to a certain point, after which it decreases. researchgate.net This suggests that there is an optimal lipophilicity for a given biological target. For example, while derivatives with a short alkyl chain (butyl) have shown strong antiviral activity, the introduction of longer alkyl chains (octyl and dodecyl) can lead to a dramatic reduction in this activity. researchgate.net

| Compound | Structure | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | Ester of p-methoxycinnamic acid and 3-methoxybenzyl alcohol | HCT-116 | 16.2 | scielo.br |

| PC3 | >25 | scielo.br | ||

| SNB-19 | >25 | scielo.br | ||

| (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate | Ester of p-methoxycinnamic acid and 2,5-dimethoxybenzyl alcohol | A549 | Identified as a lead antitumor compound | nih.gov |

Phospholipid Conjugation Strategies for Enhanced Biological Activity

The covalent attachment of cinnamic acid derivatives to a phospholipid backbone can lead to conjugates with superior antiproliferative activity compared to the free acids. scielo.brnih.gov A study involving the synthesis of a series of phosphatidylcholines containing cinnamic acid and 3-methoxycinnamic acid at the sn-1 and/or sn-2 positions demonstrated this principle. scielo.brnih.gov The resulting conjugates all exhibited higher antitumor activity against a panel of human cancer cell lines than the corresponding free aromatic acids. scielo.brnih.gov

For example, two of the synthesized conjugates, compounds 3b and 9b from the study, were particularly active, with IC50 values of 32.1 µM and 30.5 µM against the LoVo/DX and MV4-11 cell lines, respectively. scielo.br Mechanistic studies on one of the conjugates, 1-palmitoyl-2-cinnamoyl-sn-glycero-3-phosphocholine, revealed that it could effectively arrest the cell cycle in the G2/M phase and reduce the mitochondrial membrane potential in leukemia cells. scielo.br

This strategy of creating lipid-drug conjugates (LDCs) is gaining traction as it can improve oral bioavailability and lower toxicity compared to the free drug forms. nih.gov The release of the active substance from these conjugates can be controlled, potentially occurring selectively in target tissues through the action of endogenous enzymes. nih.gov This approach has been successfully applied to other phenolic acids, such as anisic and veratric acids, yielding compounds with potent and selective anticancer activity. chemrxiv.org The conjugation of phenolic acids to phosphatidylcholine has also been shown to increase their antioxidant activity. chemrxiv.org

| Compound Name/Structure | Description | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 3b (from study) | Phosphatidylcholine conjugate of 3-methoxycinnamic acid | LoVo/DX | 32.1 | scielo.br |

| Compound 9b (from study) | Phosphatidylcholine conjugate of 3-methoxycinnamic acid | MV4-11 | 30.5 | scielo.br |

| 1-palmitoyl-2-cinnamoyl-sn-glycero-3-phosphocholine | Phosphatidylcholine conjugate of cinnamic acid | Various | Active against almost all tested cancer cells. | scielo.br |

Analytical Methodologies for Research and Environmental Studies

Chromatographic Separation and Detection Techniques

Chromatography stands as a cornerstone for the analysis of 2-methoxycinnamic acid methyl ester. This separation science allows for the isolation of the target compound from complex mixtures, a critical step for accurate measurement and characterization.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the isolation and quantification of this compound. This technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The differential partitioning of the analyte between the two phases allows for its separation from other components.

For the quantification of cinnamic acid derivatives, including methoxylated forms, reversed-phase HPLC is commonly employed. researchgate.netscielo.br In this mode, a nonpolar stationary phase, such as C18, is used with a polar mobile phase, often a mixture of methanol (B129727) and water or acetonitrile (B52724) and water. researchgate.netscielo.brresearchgate.net Detection is typically achieved using a UV detector, as the aromatic ring and conjugated double bond in the this compound molecule absorb UV light. researchgate.netresearchgate.net The wavelength for detection is often set around 286 nm to 320 nm for optimal sensitivity. researchgate.netjapsonline.com

The method's validation is crucial to ensure its accuracy and reliability. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). japsonline.com Linearity is established by analyzing a series of standard solutions of known concentrations and plotting the peak area against the concentration. A high correlation coefficient (typically >0.99) indicates a linear relationship. japsonline.com Precision, a measure of the method's reproducibility, is assessed by repeated measurements of the same sample, with the results expressed as the relative standard deviation (RSD). japsonline.com Accuracy is determined by comparing the measured concentration to a known true value, often through recovery studies. japsonline.com The LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. japsonline.com

Interactive Table: HPLC Method Parameters for Cinnamic Acid Derivatives

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column | C18 reversed-phase | researchgate.netscielo.br |

| Mobile Phase | Methanol:Water or Acetonitrile:Water | researchgate.netscielo.brresearchgate.net |

| Detection | UV Detector | researchgate.netresearchgate.net |

| Wavelength | 286 - 320 nm | researchgate.netjapsonline.com |

| Flow Rate | 0.8 - 1.0 mL/min | researchgate.netjapsonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable technique for identifying the degradation products of this compound. mdpi.com In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase in a capillary column. thepharmajournal.com The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. This mass spectrum acts as a "fingerprint," allowing for the identification of the compound by comparing it to a library of known spectra. naturalspublishing.com

For the analysis of compounds like cinnamic acid derivatives, which may not be sufficiently volatile for GC analysis, a derivatization step is often necessary. nih.gov This involves chemically modifying the analyte to increase its volatility. One common method is methyl esterification. nih.gov GC-MS is particularly useful in stability studies where the goal is to identify the products formed when the parent compound is subjected to stress conditions such as heat, light, or chemical reagents. mdpi.com The separation power of GC combined with the identification capabilities of MS makes it a robust tool for elucidating degradation pathways. mdpi.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices

When analyzing this compound in complex matrices such as environmental samples or biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity. nih.govqub.ac.uk This technique couples the separation power of HPLC with the specificity of tandem mass spectrometry. nih.gov After separation by the LC column, the analyte enters the mass spectrometer, where it is ionized. A specific ion (the precursor ion) corresponding to the analyte is selected and then fragmented. The resulting fragment ions (product ions) are then detected. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and matrix interference, allowing for the detection of trace amounts of the compound. nih.gov

The development of an LC-MS/MS method involves optimizing several parameters, including the mobile phase composition, the ionization source conditions (e.g., electrospray ionization - ESI), and the collision energy for fragmentation. nih.gov Method validation is essential and includes assessing parameters like linearity, precision, accuracy, recovery, and matrix effects. nih.govnih.gov Matrix effects, which are the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix, are a critical consideration in LC-MS/MS analysis. researchgate.net These effects can be evaluated by comparing the response of the analyte in a pure solvent to its response in a sample matrix. researchgate.net A simple and rapid sample preparation technique, such as protein precipitation, is often employed for biological samples. nih.gov

Interactive Table: LC-MS/MS Method Validation Parameters

| Validation Parameter | Description | Typical Acceptance Criteria | Source |

|---|---|---|---|

| Linearity (r²) | Correlation between concentration and response | > 0.99 | nih.gov |

| Lower Limit of Quantification (LLOQ) | Lowest concentration reliably quantified | Signal-to-noise ratio ≥ 10 | nih.gov |

| Precision (RSD) | Closeness of repeated measurements | Within ±15% | nih.gov |

| Accuracy (RE) | Closeness of measured value to true value | Within ±15% | nih.gov |

| Recovery | Efficiency of analyte extraction | Typically >80% | nih.govnih.gov |

| Matrix Effect | Influence of matrix on ionization | Within acceptable range (e.g., 85-115%) | nih.govresearchgate.net |

Degradation Studies in Environmental Contexts

Understanding the fate of this compound in the environment is crucial for assessing its potential impact. Degradation studies help to determine how the compound is transformed and what by-products may be formed.

Advanced Oxidation Processes (AOPs) for Compound Transformation

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic pollutants from water and wastewater. researchgate.net These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of organic compounds. researchgate.netkirj.ee Common AOPs include ozonation, Fenton processes (Fe²⁺/H₂O₂), and UV/H₂O₂. kirj.eeresearchgate.net

The effectiveness of AOPs in degrading a particular compound depends on its chemical structure. For instance, molecules with double bonds are generally more susceptible to attack by hydroxyl radicals. kirj.ee The degradation process can lead to the complete mineralization of the organic compound into carbon dioxide and water, or its transformation into less harmful products. researchgate.net The efficiency of degradation is often monitored by measuring the decrease in the concentration of the parent compound over time.

Investigation of By-product Formation and Secondary Contamination

A critical aspect of degradation studies is the identification and quantification of by-products. While the primary goal of AOPs is to remove the target pollutant, the degradation process can sometimes lead to the formation of new compounds, some of which may be more toxic than the original substance. This is known as secondary contamination.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes and Sustainable Production Methods

The development of efficient and environmentally friendly methods for synthesizing 2-methoxycinnamic acid methyl ester and related compounds is a critical area of future research. Traditional chemical syntheses, such as the Perkin and Knoevenagel reactions, often rely on expensive starting materials like p-anisaldehyde, which can drive up production costs. google.com

Greener Synthesis Approaches:

Biocatalysis: Enzymatic synthesis presents a promising sustainable alternative. Lipases, for instance, have been successfully used in the transesterification of methyl p-methoxycinnamate to produce long-chain esters. mdpi.com Future work could focus on optimizing reaction conditions and identifying more robust and efficient enzymes for the direct synthesis of this compound.

Microbial Fermentation: The use of engineered microorganisms to produce cinnamic acid derivatives from renewable feedstocks is a rapidly advancing field. nih.govmdpi.com Research into engineering microbial strains, such as Aspergillus niger or Saccharomyces cerevisiae, could lead to the direct biosynthesis of this compound from simple sugars or lignocellulosic biomass. mdpi.comnih.gov This approach aligns with the principles of a circular economy by valorizing waste streams. researchgate.net

Green Chemistry Principles: The application of green chemistry principles, such as using safer solvents like ethanol (B145695) and eco-friendly catalysts like L-proline, is being explored for the synthesis of p-hydroxycinnamic acids and can be adapted for methoxy (B1213986) derivatives. nih.gov

A novel one-pot synthesis method for p-methoxycinnamic acid esters has been developed using p-methoxyaniline as a starting material, which undergoes diazotization and an acrylate (B77674) addition reaction. google.com Further research could adapt and optimize this method for the specific synthesis of the 2-methoxy isomer.

In-Depth Mechanistic Elucidation of Biological Actions

While preliminary studies have suggested various biological activities for 2-methoxycinnamic acid and its derivatives, a comprehensive understanding of their mechanisms of action at the molecular level is still needed. ontosight.ai Future research will likely focus on delineating the specific signaling pathways and molecular targets modulated by this compound.

Key Research Areas:

Antimicrobial Mechanisms: Cinnamic acid derivatives are known to exert their antimicrobial effects through mechanisms such as plasma membrane disruption and damage to nucleic acids and proteins. mdpi.com Future studies should investigate the specific interactions of this compound with microbial cell components to understand its precise mode of action against various pathogens.

Anti-inflammatory Pathways: The anti-inflammatory effects of related compounds like ethyl-p-methoxycinnamate have been attributed to the suppression of the NF-κB signaling pathway. dovepress.com Investigating whether this compound follows a similar mechanism or interacts with other inflammatory mediators is a crucial next step.

Antioxidant Activity: The antioxidant properties of cinnamic acid derivatives are well-documented. nih.gov Future research should aim to quantify the radical scavenging capacity of this compound and elucidate its role in mitigating oxidative stress in biological systems.

Rational Design of Potent and Selective Derivatives

The structural backbone of this compound provides a versatile scaffold for the rational design of new derivatives with enhanced potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are essential in this endeavor. nih.govmdpi.com

Strategies for Derivative Design:

Lipophilicity Modification: Altering the lipophilicity of the molecule can significantly impact its bioavailability and ability to penetrate biological membranes. mdpi.comnih.gov Synthesizing a series of esters with varying alkyl chain lengths can modulate this property.

Hybrid Molecules: Creating hybrid compounds by combining the 2-methoxycinnamate moiety with other known bioactive scaffolds is a promising strategy to develop novel therapeutic agents. mdpi.com

Substitution Patterns: The position and nature of substituents on the aromatic ring and the acrylate chain can profoundly influence biological activity. nih.gov Systematic modifications will help in identifying the key structural features required for optimal activity.

For example, studies on other cinnamic acid esters have shown that the presence of a longer alkyl chain in the ester group can enhance antibacterial activity, likely due to increased liposolubility. mdpi.com This principle can be applied to design more potent derivatives of this compound.

Application of Advanced In Silico Modeling for Chemical and Biological Predictions

Computational modeling and in silico techniques are becoming indispensable tools in modern drug discovery and chemical research. These methods can accelerate the research process by predicting the properties and activities of new compounds before they are synthesized.

Applications in Research:

Molecular Docking: This technique can be used to predict the binding affinity and interaction of this compound and its derivatives with specific protein targets, such as enzymes or receptors. mdpi.com This can help in understanding the mechanism of action and in designing more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of cinnamic acid derivatives with their observed biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. dovepress.com This information is crucial for assessing the druglikeness of a compound and identifying potential liabilities early in the development process.

Environmental Remediation and Fate Modeling of Derivatives

As the use of this compound and its derivatives in various applications increases, it is essential to understand their environmental impact. Research in this area will focus on their biodegradability, potential for bioaccumulation, and methods for their removal from the environment.

Key Research Directions:

Biodegradation Studies: Investigating the microbial degradation pathways of this compound is crucial to determine its persistence in soil and water. nih.govnih.gov Some microorganisms are known to metabolize cinnamic acid and its derivatives. mdpi.com

Ecotoxicity Assessment: Evaluating the toxicity of the parent compound and its degradation products towards various aquatic and terrestrial organisms is necessary to assess its environmental risk.

Remediation Technologies: Developing effective methods for the removal of these compounds from wastewater, such as advanced oxidation processes or bioremediation, will be important for mitigating potential environmental contamination.

Understanding the environmental fate of these compounds is critical for ensuring their sustainable use in commercial products. nih.gov

Q & A

Q. What are the established synthetic routes for 2-methoxycinnamic acid methyl ester, and how do reaction conditions influence yield?

Two primary synthetic routes are documented:

- Route 1 : Starts with 4-hydroxy-3-methoxycinnamic acid. Hydroxyl groups are protected using TBDMSCl under alkaline conditions (saturated K₂CO₃), followed by acyl chloride formation (SOCl₂) and condensation with phenols (e.g., paeonol). The TBDMS group is later removed using 2 M HF .

- Route 2 : Direct esterification of cinnamic acid derivatives with phenols using EDCI/HOBt as coupling agents, bypassing intermediate protection steps . Yield optimization depends on catalyst choice (e.g., EDCI vs. SOCl₂), temperature control during condensation, and purification efficiency (e.g., column chromatography).

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm ester linkage (δ ~3.7 ppm for methoxy groups) and aromatic substitution patterns .

- GC-MS : Validates purity and molecular weight via fragmentation patterns (e.g., m/z 178 for the cinnamate backbone) .

- HPLC : Reversed-phase C18 columns with UV detection (λ = 280 nm) assess purity and quantify degradation products .

Q. How can researchers design experiments to evaluate the biological activity of this compound, such as enzyme inhibition?

- Tyrosinase inhibition assays : Use a spectrophotometric method with L-DOPA as substrate, measuring absorbance at 475 nm. Include controls (e.g., kojic acid) and triplicate measurements to account for variability .

- Dose-response curves : Test concentrations from 1 μM to 1 mM to determine IC₅₀ values. Pre-incubate enzyme and inhibitor to ensure binding equilibrium .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., SOCl₂) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. HF exposure requires calcium gluconate gel for emergency treatment .

- Waste disposal : Neutralize acidic by-products (e.g., HCl from SOCl₂ reactions) before disposal .

Q. Why is GC-MS particularly suitable for analyzing methyl esters like this compound?

GC-MS provides high sensitivity for volatile esters, with polar capillary columns (e.g., SP™-2560) resolving structural isomers. Derivatization is unnecessary due to the compound’s volatility, and FAME (fatty acid methyl ester) protocols can be adapted for quantification .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize by-products like silyl ether intermediates?

- Catalyst screening : Replace EDCI with DCC/DMAP to improve coupling efficiency and reduce side reactions .

- Temperature control : Maintain reaction temperatures below 40°C during TBDMS protection to prevent carboxyl group activation .

- Purification : Use silica gel chromatography with gradient elution (hexane:ethyl acetate) to separate silyl ether by-products .

Q. How should contradictory data on the biological activity of this compound be resolved?

- Meta-analysis : Systematically review studies using tools like PRISMA to identify confounding variables (e.g., solvent polarity in assay buffers) .

- Dose standardization : Re-test activity across a unified concentration range, accounting for batch-to-batch purity variations (e.g., via HPLC validation) .

Q. What advanced analytical techniques can elucidate the stereochemical properties of this compound?

- Chiral HPLC : Use columns like Chiralpak AD-H to resolve enantiomers, critical for studying structure-activity relationships .

- X-ray crystallography : Determine crystal structure to confirm spatial arrangement of methoxy and ester groups .

Q. How do computational methods (e.g., DFT) enhance the understanding of this compound’s reactivity?

Q. What are the key differences in stability and reactivity between this compound and structurally similar esters (e.g., o-methoxycinnamic acid)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.